molecular formula C7H8OS B1287393 1-(5-Methylthiophen-3-yl)ethanone CAS No. 69213-96-3

1-(5-Methylthiophen-3-yl)ethanone

Cat. No.: B1287393
CAS No.: 69213-96-3
M. Wt: 140.2 g/mol
InChI Key: KGTCXUVNIBOXQA-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-3-yl)ethanone, also known as 5-methylthiophen-3-yl ethanone or 5MT-3E, is a synthetic compound that has been studied extensively in recent years due to its potential therapeutic applications. It is a colorless liquid with a sweet, slightly pungent odor. 5MT-3E has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, antinociceptive, and neurotrophic activities.

Scientific Research Applications

Vibrational and UV/Vis Spectroscopic Analysis

1-(5-Methylthiophen-3-yl)ethanone's vibrational and electronic properties in the ground state have been extensively studied. Using density functional theory (DFT), researchers have calculated optimized parameters, vibrational frequencies, and performed complete assignments of fundamental modes. The UV-Visible spectrum, hyperpolarizability, and molecular electrostatic potential of the molecule were also theoretically predicted, indicating the molecule's stability and reactivity. This information is crucial for understanding the compound's electronic structure and potential applications in materials science (ChNageswara Rao et al., 2018).

Heterocyclic Compound Synthesis and Antimicrobial Activity

Heterocyclic compounds like this compound serve as vital building blocks in pharmaceutical and medicinal research. Studies have explored the synthesis and antimicrobial activities of these compounds, indicating their potential in drug development and disease management (Atul K. Wanjari, 2020).

Chemical Sensor Applications

Novel derivatives of this compound have been investigated as colorimetric sensors, demonstrating their ability to change color in the presence of specific ions due to hydrogen bonding and proton transfer. This characteristic is significant for developing new chemical sensors with specific target detection capabilities (V. Gupta et al., 2014).

Role in Conducting Films for Chemical Ion-Sensorics

This compound derivatives have been used to synthesize functionalized conducting materials. These materials are particularly useful in ion sensors, providing a receptor group for divalent heavy-metal cations and demonstrating significant redox behavior. Such materials are essential in developing sensitive and selective ion-sensing technologies (J. Tarábek et al., 2006).

Antimicrobial and Antifungal Applications

This compound derivatives have shown promising results in antimicrobial and antifungal activities. Their structural properties and ability to inhibit the growth of harmful microorganisms highlight their potential in creating new antibacterial and antifungal agents (Setti S. Chinnayya et al., 2022).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

1-(5-methylthiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-7(4-9-5)6(2)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCXUVNIBOXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612052
Record name 1-(5-Methylthiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69213-96-3
Record name 1-(5-Methylthiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylthiophen-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methylthiophene-4-carboxylic acid (14.2 g., 0.1 mole) prepared by the method of Shvedov et al., Khim. Geterotsikl. Soedin. 1010 (1967); Chem. Abstrs., 69, 51922j (1968) in 250 ml. of ethyl ether is cooled to -10° to 0° C. and an ethereal solution of methyl lithium (4.4 g., 0.2 mole) is added dropwise while maintaining the reaction mixture below 0° C. After stirring for 1 hour at 0° C., a solution of 4 g. of water in 100 ml. of ethanol is added cautiously and the mixture allowed to warm to room temperature. The desired product is then isolated by partitioning the reaction mixture between ether and water and evaporation of the organic extracts.
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